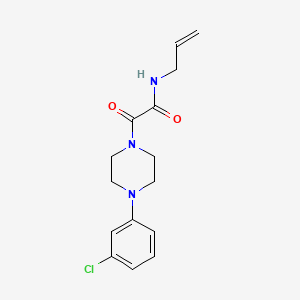

Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

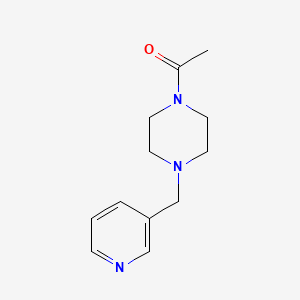

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and an isopropyl group, which is a two-carbon alkyl group.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as NMR and X-ray crystallography . These techniques can provide information on the arrangement of atoms in the molecule and the types of bonds present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analytical techniques. For example, infrared spectroscopy can provide information on the types of bonds present in the molecule, while mass spectrometry can provide information on the molecular weight of the compound .Applications De Recherche Scientifique

Synthesis and Biological Activity

Total Synthesis of Biologically Active Compounds : A study by Edmondson et al. (1999) describes the total synthesis of spirotryprostatin A, highlighting the use of oxidative rearrangement and the introduction of a diketopiperazine system. This research emphasizes the biological activity of analogues, demonstrating that certain structural elements, such as the isopropylidene side chain, are not crucial for biological activity, paving the way for the synthesis of more accessible analogues with potential biological applications (Edmondson, S. et al., 1999).

Material Science and Sensing Applications

Electrochemical Sensing : Research by Tajik et al. (2014) involved the synthesis of a new ferrocene-derivative compound for constructing a modified-graphene paste electrode. This electrode was applied for the electro-oxidation and sensitive detection of isoproterenol, showcasing the material's potential in electrochemical sensors and its role in analytical chemistry (Tajik, S. et al., 2014).

Chemical Reactions and Mechanisms

Abnormal Diels–Alder Reaction : A study by Ibata et al. (1992) explored the reaction of 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to the formation of cycloadducts through oxazole ring opening. This research provides insight into zwitterionic mechanisms and the solvent effect on reactions, contributing to the understanding of reaction mechanisms in organic chemistry (Ibata, T. et al., 1992).

Antimicrobial Studies

Design and Antimicrobial Activities of Triazole Derivatives : Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives exhibiting potent antimicrobial activities against various microorganisms. This work underscores the importance of structural design in developing new antimicrobial agents and highlights the bioactivity potential of triazole derivatives (Zhao, X. et al., 2012).

Corrosion Inhibition

Corrosion Control in Industrial Applications : Bentiss et al. (2009) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media, demonstrating high inhibition efficiency and providing valuable insights into the adsorption mechanism and its practical applications in corrosion control (Bentiss, F. et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

propan-2-yl 1-(4-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O3/c1-7(2)19-11(17)10-14-12(18)16(15-10)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHFHFRKVCDWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2830791.png)

![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830793.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2830797.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2830803.png)

![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2830804.png)

![1-(2-Methylphenyl)-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2830810.png)